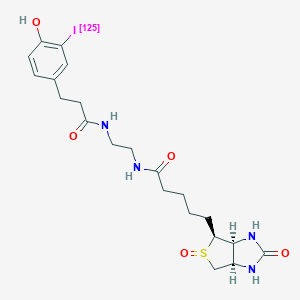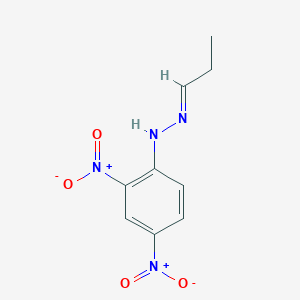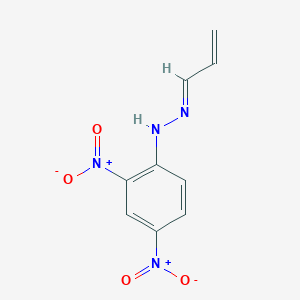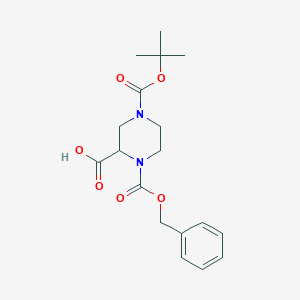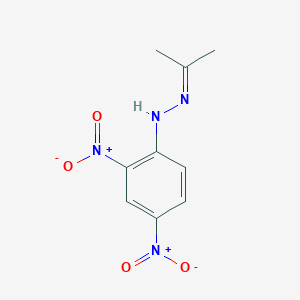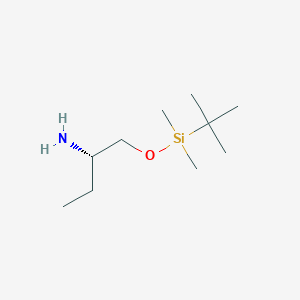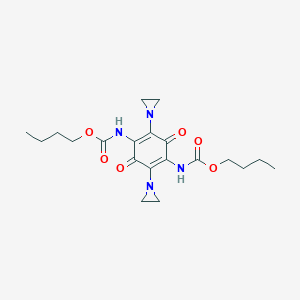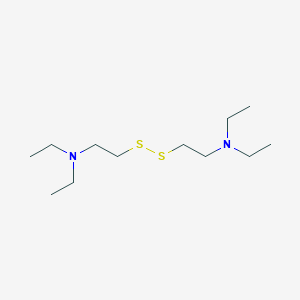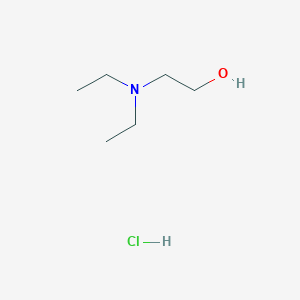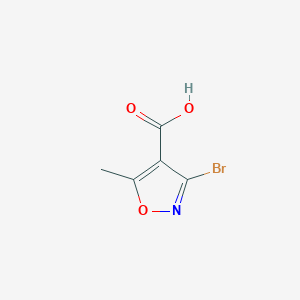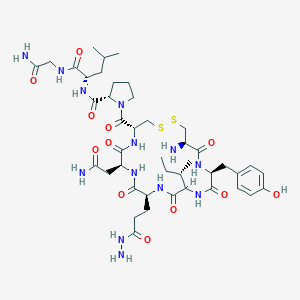
Oxytocin, glu(nhnh2)(4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytocin, glu(nhnh2)(4)-, also known as Oxytocin, is a hormone that plays a critical role in various physiological functions, including social bonding, childbirth, and lactation. It is a peptide hormone that is produced in the hypothalamus and released by the pituitary gland. The hormone has been the subject of numerous scientific studies, exploring its potential therapeutic applications and mechanisms of action.
Wirkmechanismus
Oxytocin, glu(nhnh2)(4)- acts on specific receptors in the brain and other tissues, including the uterus and mammary glands. The hormone binds to the receptors, leading to the activation of various signaling pathways, including the release of intracellular calcium. The activation of these pathways leads to the physiological effects of oxytocin, including uterine contractions, milk ejection, and social bonding.
Biochemische Und Physiologische Effekte
Oxytocin, glu(nhnh2)(4)- has several biochemical and physiological effects, including uterine contractions during childbirth, milk ejection during lactation, and social bonding. The hormone also plays a role in regulating stress responses, blood pressure, and heart rate. Recent studies have also suggested that oxytocin may have anti-inflammatory effects, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Oxytocin, glu(nhnh2)(4)- has several advantages for lab experiments, including its stability and availability. The hormone is relatively stable and can be easily synthesized, making it readily available for research. However, one of the limitations of oxytocin is its short half-life, which can make it challenging to study in vivo.
Zukünftige Richtungen
There are several future directions for research on oxytocin, including exploring its potential therapeutic applications in various neuropsychiatric disorders. Further research is also needed to understand the mechanisms of action of oxytocin and its effects on the brain and other tissues. Additionally, studies are needed to explore the potential side effects of oxytocin and its long-term safety profile.
In conclusion, oxytocin, glu(nhnh2)(4)-, is a hormone that plays a critical role in various physiological functions, including social bonding, childbirth, and lactation. The hormone has been the subject of numerous scientific studies, exploring its potential therapeutic applications and mechanisms of action. While there are several advantages to studying oxytocin, including its stability and availability, there are also limitations, including its short half-life. Future research is needed to explore the potential therapeutic applications of oxytocin and to better understand its mechanisms of action and safety profile.
Synthesemethoden
Oxytocin, glu(nhnh2)(4)- can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled to the growing peptide chain using a coupling reagent. The process is repeated until the desired peptide sequence is achieved, and the peptide is then cleaved from the resin and purified.
Wissenschaftliche Forschungsanwendungen
Oxytocin, glu(nhnh2)(4)- has been the subject of numerous scientific studies, exploring its potential therapeutic applications. Some of the areas of research include autism spectrum disorder, anxiety, depression, post-traumatic stress disorder, and social cognition. The hormone has also been studied for its potential role in improving social interactions, trust, and empathy.
Eigenschaften
CAS-Nummer |
127716-65-8 |
|---|---|
Produktname |
Oxytocin, glu(nhnh2)(4)- |
Molekularformel |
C43H67N13O12S2 |
Molekulargewicht |
1022.2 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |
InChI-Schlüssel |
UCIVOSQJEMZBTM-OMTOYRQASA-N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
Sequenz |
CYIXNCPLG |
Synonyme |
4-Glu(NHNH2)-oxytocin oxytocin, Glu(NHNH2)(4)- oxytocin, glutamyl-gamma-hydrazide(4)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



